molecular formula C22H19N3O5 B2476220 5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-91-9

5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2476220
CAS No.: 1020978-91-9
M. Wt: 405.41
InChI Key: UFXSWYMOFYQNJQ-UHFFFAOYSA-N
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Description

5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Regioselective Synthesis : A study describes the synthesis of imidazo(4,5-b)pyridines through the reaction of 5-amino-1H-imidazoles with 3-methoxalylchromone, highlighting their significance as pharmacophores in drug design due to their purine-like structure. This process underscores the compound's utility in creating bioactive molecules (Ostrovskyi et al., 2011).
  • Photophysical Properties : Research into the photophysical characteristics of related compounds, such as 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine, reveals insights into intramolecular charge transfer and excited state intramolecular proton transfer. These findings suggest potential applications in materials science, particularly in the design of fluorescent materials (Behera, Karak, & Krishnamoorthy, 2015).

Potential Applications

  • Optical Materials : A novel approach for synthesizing 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles demonstrates the potential of related imidazo[1,2-a]pyridines in absorbing UV radiation and exhibiting fluorescence. This technique highlights the application of such compounds in developing materials with specific optical properties, suggesting their use in low-cost luminescent materials or UV filters (Kielesiński, Tasior, & Gryko, 2015).
  • Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide detailed insights into the molecular geometry and intermolecular interactions of these compounds. This information is crucial for understanding the physical properties and reactivity of such molecules, potentially guiding the design of new materials or pharmaceuticals (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Properties

IUPAC Name

5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-3-30-18-10-13(6-9-17(18)26)16-11-15(22(27)28)19-21(23-16)25-20(24-19)12-4-7-14(29-2)8-5-12/h4-11,26H,3H2,1-2H3,(H,27,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXSWYMOFYQNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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